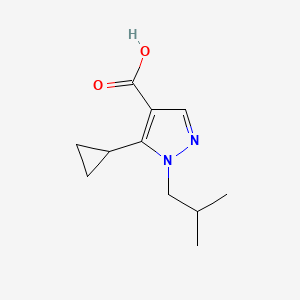

5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

描述

Steric Effects

- Branching : The tert-butyl-like structure creates a cone-shaped steric profile.

- Conformational locking : The bulky substituent forces the pyrazole ring into a preferred orientation to avoid van der Waals repulsions.

Table 4: Steric parameters of 2-methylpropyl group

| Parameter | Value |

|---|---|

| A-value (axial bulk) | 2.1 kcal/mol |

| Taft’s Es parameter | -1.24 |

Electronic Effects

- +I (inductive) effect : The electron-donating alkyl group increases electron density at the pyrazole nitrogen, reducing acidity of the carboxylic acid group (predicted pKa ≈ 3.8 vs. 2.5 for unsubstituted pyrazole-4-carboxylic acid).

- Hyperconjugation : C–H σ-bonds in the 2-methylpropyl group donate electron density to adjacent antibonding orbitals, stabilizing the pyrazole ring.

属性

IUPAC Name |

5-cyclopropyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)6-13-10(8-3-4-8)9(5-12-13)11(14)15/h5,7-8H,3-4,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNMMVCYCODIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)C(=O)O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy for Pyrazole-4-carboxylic Acids

The standard approach to synthesize pyrazole-4-carboxylic acid derivatives involves:

- Preparation of β-diketones or β-ketoesters as starting materials.

- Cyclocondensation with hydrazine or substituted hydrazines to form the pyrazole ring.

- Functional group modifications such as alkylation at the pyrazole nitrogen (N-1) position.

- Hydrolysis of ester intermediates to yield the carboxylic acid.

This approach is well-documented in the literature and patents for various substituted pyrazoles, including alkyl and cycloalkyl substitutions similar to those in 5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid.

Preparation of β-Diketone or β-Ketoester Precursors

For the target compound, the key precursor is a β-diketone or β-ketoester bearing the cyclopropyl group and an alkyl substituent compatible with the 2-methylpropyl moiety.

- For example, 1-cyclopropylethan-1-one can be used as a starting ketone.

- Claisen condensation with dimethyl oxalate in the presence of potassium tert-butoxide yields diketoester intermediates.

- These intermediates serve as substrates for subsequent cyclization with hydrazine derivatives.

Cyclization with Hydrazine Derivatives

The cyclization step involves reacting the diketoester with hydrazine or substituted hydrazines to form the pyrazole ring:

- Reaction is typically performed in acidic or neutral media, sometimes in acetic acid at elevated temperatures (~50 °C).

- This step yields pyrazole carboxylate esters with regioselectivity depending on reaction conditions and substituents.

- Both 1,3- and 1,5-disubstituted pyrazole esters can be formed; chromatographic separation is used to isolate the desired isomer.

Alkylation at Pyrazole N-1 Position

To introduce the 2-methylpropyl substituent at the N-1 position of the pyrazole:

- Alkylation is carried out on the pyrazole ester intermediate using the corresponding alkyl bromide (e.g., 2-methylpropyl bromide).

- The reaction is typically conducted in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent.

- This step selectively alkylates the nitrogen without affecting other functional groups.

Hydrolysis to Carboxylic Acid

The final step is hydrolysis of the ester group to afford the carboxylic acid:

- Basic hydrolysis using aqueous sodium hydroxide or potassium hydroxide solutions.

- Reaction conditions are controlled to avoid decomposition of the pyrazole ring.

- Acidification of the reaction mixture yields the free carboxylic acid product.

Alternative and Improved Methods

Several patents and research articles report improved or alternative methods relevant to pyrazole carboxylic acid synthesis:

- Use of orthoformates and anhydrides (e.g., acetic anhydride) to facilitate formation of ketoester intermediates at low temperatures (-60 to 0 °C), improving yields and purity.

- Acidification of sodium enolates of alkyl difluoroacetoacetates by in situ generated carbonic acid (from CO2 and water) for efficient preparation of pyrazole esters, which could be adapted for similar pyrazole carboxylic acids.

- Two-phase systems with weak bases (e.g., Na2CO3, K2CO3) to promote ring closure reactions with methylhydrazine derivatives, enhancing regioselectivity and yield.

- Use of copper-catalyzed coupling reactions for arylation or alkylation steps in related pyrazole derivatives.

Data Table: Summary of Key Steps and Conditions

Research Findings and Considerations

- Regioselectivity is a critical factor in pyrazole synthesis; reaction conditions and substituent effects influence the ratio of 1,3- vs 1,5-substituted pyrazoles.

- Alkylation at N-1 is generally efficient with alkyl bromides and mild bases, but steric hindrance from bulky groups can affect yields.

- Hydrolysis conditions must be optimized to prevent ring degradation while ensuring complete conversion to the acid form.

- Use of mild reaction temperatures and inert atmospheres (N2) during sensitive steps improves product purity and yield.

- Handling of hydrazine and substituted hydrazines requires caution due to toxicity and carcinogenicity concerns; safer alternatives or modified protocols are preferred for scale-up.

化学反应分析

Types of Reactions

5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of esters or amides.

Reduction: Formation of dihydropyrazole derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

科学研究应用

Medicinal Chemistry

5-Cyclopropyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a lead compound in drug development due to its unique structural features. Its applications include:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammatory markers such as TNF-α and IL-6, demonstrating potential as an anti-inflammatory agent comparable to established drugs like dexamethasone.

- Anticancer Potential : Modifications in the pyrazole structure have led to derivatives that inhibit cancer cell proliferation across various types of cancer by modulating specific signaling pathways associated with tumor growth.

Material Science

In the field of material science, this compound serves as a building block for synthesizing new materials with tailored properties. Its unique functional groups allow for the development of polymers and coatings with specific characteristics.

Study on Antimicrobial Activity

A recent study synthesized a series of pyrazole derivatives, including this compound. The evaluation against multiple bacterial strains indicated significant inhibition rates comparable to established antibiotics.

Study on Anti-inflammatory Effects

In carrageenan-induced edema models in mice, the compound significantly reduced swelling and inflammatory markers compared to control groups, showcasing its potential as an anti-inflammatory agent.

作用机制

The mechanism of action of 5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The cyclopropyl and 2-methylpropyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Research Findings and Implications

- Synthetic Routes : The target compound can likely be synthesized via ester hydrolysis (e.g., using procedures similar to "General Procedure C" in ), yielding high-purity carboxylic acids (>95%) .

- Structural Optimization : Replacing the isobutyl group with polar substituents (e.g., hydroxyethyl) balances lipophilicity and solubility, critical for pharmacokinetics .

生物活性

5-Cyclopropyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H16N2O2

- CAS Number : 1152576-11-8

The compound features a pyrazole ring substituted with cyclopropyl and 2-methylpropyl groups, contributing to its unique pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclization of Precursors : The reaction of cyclopropyl hydrazine with 2-methylpropanal forms a hydrazone, which is subsequently cyclized to yield the pyrazole ring.

- Oxidation Reactions : The introduction of the carboxylic acid group can be achieved through oxidation methods, optimizing conditions for yield and purity.

Biological Activities

This compound exhibits various biological activities, as summarized below:

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A series of pyrazole derivatives have demonstrated promising results in reducing inflammatory markers such as TNF-α and IL-6 . In particular, derivatives have shown up to 85% inhibition in experimental models compared to standard anti-inflammatory drugs like dexamethasone.

Anticancer Potential

Several studies highlight the anticancer potential of pyrazole derivatives. For example, modifications in the pyrazole structure have led to compounds that inhibit cancer cell proliferation in various types of cancer . The mechanism often involves the modulation of specific signaling pathways associated with tumor growth.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : It could also interact with various receptors, altering their activity and leading to therapeutic effects.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| 5-cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | Similar pyrazole structure | Antimicrobial |

| 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | Similar core but different substituent | Anti-inflammatory |

This comparison highlights the structural variations that can influence biological activity.

Study on Antimicrobial Activity

A recent study synthesized a series of pyrazole derivatives, including this compound, and evaluated their antimicrobial efficacy against multiple bacterial strains. Results indicated significant inhibition rates comparable to established antibiotics .

Study on Anti-inflammatory Effects

In another study, the anti-inflammatory properties were assessed using carrageenan-induced edema models in mice. The results showed that the compound significantly reduced swelling and inflammatory markers when compared to control groups .

常见问题

Q. Basic

- NMR Spectroscopy :

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H broad band) .

Advanced Validation : X-ray crystallography for absolute stereochemical confirmation .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities influencing bioactivity .

- Assay Standardization : Compare in vitro (enzyme inhibition) vs. in vivo (rodent models) results to contextualize efficacy .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies in enzyme inhibition .

Case Study : Adjusting cell permeability (e.g., logP optimization) may explain variance in anticancer activity across studies .

What storage conditions ensure compound stability?

Q. Basic

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .

- Inert Atmosphere : Argon or nitrogen gas minimizes oxidation of the cyclopropane ring .

Stability Testing : Monitor via periodic TLC or HPLC to detect decomposition products (e.g., cyclopropane ring-opening) .

What mechanisms underlie its enzyme inhibitory activity?

Q. Advanced

- Competitive Inhibition : Structural analogs (e.g., 4-chloro-3-cyclopropyl derivatives) bind to ATP pockets in kinases, blocking substrate access .

- Allosteric Modulation : The cyclopropane group induces conformational changes in target enzymes (e.g., COX-2), as shown in molecular dynamics simulations .

Experimental Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics .

How is purity quantified in complex mixtures?

Q. Basic

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; compare retention times against certified standards .

- LC-MS : Confirm molecular ion ([M+H]⁺) and rule out co-eluting impurities .

Advanced : Isotope dilution mass spectrometry (IDMS) for absolute quantification in biological matrices .

How is the cyclopropyl group stabilized during synthesis?

Q. Advanced

- Protecting Groups : Temporarily mask the carboxylic acid (e.g., as a tert-butyl ester) to reduce steric hindrance during cyclopropanation .

- Low-Temperature Reactions : Perform cyclopropane ring formation at 0–5°C to minimize ring-opening side reactions .

- Additives : Use crown ethers to stabilize transition states in SN2 reactions involving cyclopropyl halides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。